1-(4-Methylcyclohexyl)cyclopentan-1-ol
Description
1-(4-Methylcyclohexyl)cyclopentan-1-ol is a tertiary cycloalkanol featuring a cyclopentanol backbone substituted with a 4-methylcyclohexyl group.
Properties
CAS No. |
143658-35-9 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H22O/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h10-11,13H,2-9H2,1H3 |
InChI Key |
YDHJUSDFBTZFNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2(CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with 4-methylcyclohexanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylcyclohexyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by reagents like halogens or acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), acids (HCl, HBr)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halogenated compounds
Scientific Research Applications
1-(4-Methylcyclohexyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Effects on Molecular Architecture
- 1-(Hydroxymethyl)cyclopentan-1-ol (): Contains a hydroxymethyl group on the cyclopentanol ring, increasing polarity and hydrogen-bonding capacity compared to the hydrophobic 4-methylcyclohexyl group in the target compound.
- 4-Methyl-1-(propan-2-yl)cyclohexan-1-ol (): A cyclohexanol derivative with a branched isopropyl group, contrasting with the planar cyclopentanol ring in the target.
- cis-1-(4-(Dimethylamino)phenyl)-2-methylcyclopentan-1-ol (): Features an aromatic dimethylaminophenyl group, introducing electronic effects (e.g., resonance) absent in the aliphatic 4-methylcyclohexyl substituent.
Table 1: Structural and Molecular Properties
*Estimated based on analogous structures.
Physicochemical Properties
Solubility and Lipophilicity
- Lipid Solubility : Nitrosourea analogs like MeCCNU () exhibit high lipid solubility due to their chloroethyl and cyclohexyl groups, enabling blood-brain barrier penetration. The 4-methylcyclohexyl group in the target compound likely enhances lipophilicity compared to hydroxymethyl or phenyl-substituted analogs .
- Polarity : 1-(Hydroxymethyl)cyclopentan-1-ol () is more water-soluble (C₆H₁₂O₂, polar hydroxyl groups) than the target compound, which may favor membrane permeability but limit aqueous solubility .
Pharmacological and Toxicological Profiles
- Nitrosourea Derivatives: MeCCNU () is a carcinostatic agent with rapid plasma degradation (half-life ~5 minutes) and renal excretion. Its cyclohexyl moiety exhibits 40–60% plasma protein binding, influencing bioavailability .
- Cyclohexanol Analogs: The 4-methylcyclohexyl group in the target compound may reduce metabolic clearance compared to simpler alcohols (e.g., 1-(hydroxymethyl)cyclopentan-1-ol), as bulky substituents often hinder enzyme access .
Table 2: Metabolic and Excretory Profiles
*Inferred from structural analogs.
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